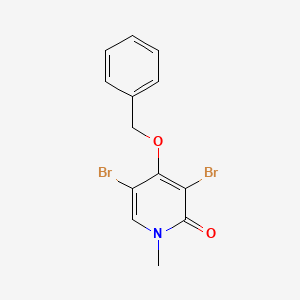
3-Benzamido-2,6-difluorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzamido-2,6-difluorobenzoyl chloride is a chemical compound characterized by its unique structure, which includes a benzamide group attached to a difluorobenzoyl chloride moiety. This compound is of interest in various scientific and industrial applications due to its reactive nature and potential utility in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamido-2,6-difluorobenzoyl chloride typically involves the reaction of 2,6-difluorobenzoyl chloride with benzamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous monitoring and quality control are essential to ensure the consistency and safety of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzamido-2,6-difluorobenzoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of related compounds with different functional groups.
Substitution: Substitution reactions can replace one or more atoms or groups within the molecule, leading to a variety of products.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
3-Benzamido-2,6-difluorobenzoyl chloride has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Benzamido-2,6-difluorobenzoyl chloride exerts its effects involves its reactivity with various biological and chemical targets. The compound can interact with enzymes, receptors, and other molecules, leading to specific biological responses. The molecular pathways involved depend on the context of its use, whether in research or industrial applications.
Comparaison Avec Des Composés Similaires
3-Benzamido-2,6-difluorobenzoyl chloride is unique due to its specific structural features and reactivity. Similar compounds include:
2,6-Difluorobenzoyl chloride: Lacks the benzamide group, resulting in different reactivity and applications.
3-Benzamido-2,4-difluorobenzoyl chloride: Similar structure but with different positions of the fluorine atoms, leading to variations in chemical behavior.
These compounds share similarities in their core structures but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
917923-96-7 |
|---|---|
Formule moléculaire |
C14H8ClF2NO2 |
Poids moléculaire |
295.67 g/mol |
Nom IUPAC |
3-benzamido-2,6-difluorobenzoyl chloride |
InChI |
InChI=1S/C14H8ClF2NO2/c15-13(19)11-9(16)6-7-10(12(11)17)18-14(20)8-4-2-1-3-5-8/h1-7H,(H,18,20) |
Clé InChI |
RRBBQTKVSYQKCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C(=C(C=C2)F)C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)






![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)

![6-Chloro-5-hydroxy-4,9-dimethoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15170939.png)
![2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15170946.png)

